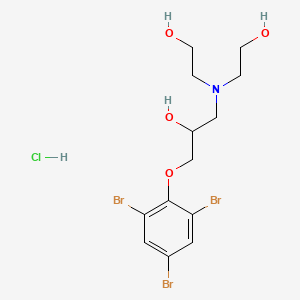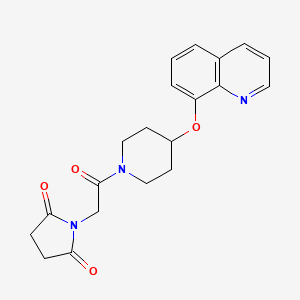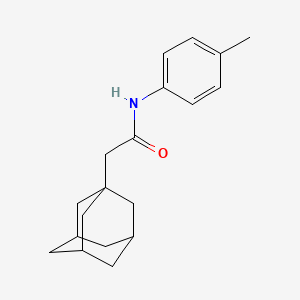![molecular formula C13H14N2O6 B2590148 5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one CAS No. 1630764-00-9](/img/structure/B2590148.png)
5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one” is a complex organic molecule. It contains a 1,2-oxazol-3(2H)-one group, which is a type of oxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a trimethoxyphenyl (TMP) group , which is a six-membered electron-rich ring and is a critical and valuable core of a variety of biologically active molecules .
Molecular Structure Analysis
The molecular structure of “5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one” would be expected to contain an oxazole ring attached to a carbonyl group, which is in turn attached to a trimethoxyphenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis
A novel multicomponent synthesis of 5-aminooxazole from simple and readily available inputs has been described, showcasing the utility of oxazole derivatives in constructing complex scaffolds like pyrrolo[3,4-b]pyridin-5-one. This synthesis involves a triple domino sequence, highlighting the efficiency and versatility of oxazole derivatives in organic synthesis (Janvier et al., 2002).
Antimicrobial Activities
Oxazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of oxazole-based compounds in medicinal chemistry for developing new antimicrobial agents (Bektaş et al., 2007).
Foldamer Synthesis
The synthesis of oligomers containing oxazolidin-2-ones showcases the application of oxazole derivatives in creating foldamers, which are oligomers that fold into well-defined structures. These structures are significant in the study of biomimetic systems and the development of novel materials (Lucarini & Tomasini, 2001).
Organic Synthesis Methodologies
Research has also focused on developing new methodologies for the synthesis of oxazolidin-2-ones, emphasizing the importance of oxazole derivatives in organic synthesis and the exploration of new synthetic routes (Cardillo et al., 1985).
Nonlinear Optical Properties
Oxazole derivatives have been investigated for their third-order nonlinear optical properties, highlighting their potential in applications such as optical limiting, which is crucial for developing advanced optical and photonic devices (Murthy et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-2-(3,4,5-trimethoxybenzoyl)-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-18-8-4-7(5-9(19-2)12(8)20-3)13(17)15-11(16)6-10(14)21-15/h4-6H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECRLYZFWHFNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=O)C=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(N,N-diethylsulfamoyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2590068.png)
![4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2590069.png)

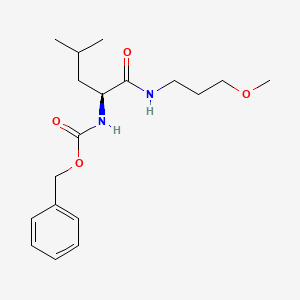
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2590074.png)
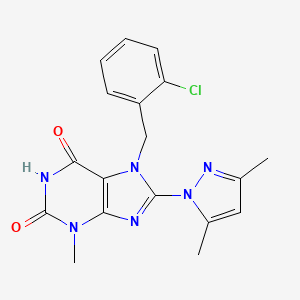
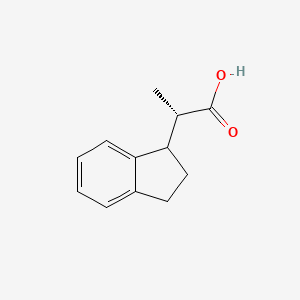
![6-(azepan-1-ylsulfonyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2590080.png)
